molecular formula C3H5N3S B7766784 5-methyl-1H-1,2,4-triazole-3-thiol

5-methyl-1H-1,2,4-triazole-3-thiol

Cat. No.: B7766784
M. Wt: 115.16 g/mol
InChI Key: OUZCWDMJTKYHCA-UHFFFAOYSA-N
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Description

5-Methyl-1H-1,2,4-triazole-3-thiol (CAS RN: 39255-68-0) is a heterocyclic compound featuring a triazole core substituted with a methyl group at position 5 and a thiol (-SH) group at position 2. Its structure combines aromatic stability with reactive sulfur and nitrogen atoms, enabling diverse chemical modifications and biological interactions. It is synthesized via cyclization reactions of thiosemicarbazides or alkylation of triazole precursors . The compound has been studied for applications in pharmaceuticals, agrochemicals, and materials science due to its tunable electronic properties and moderate toxicity profile .

Properties

IUPAC Name

5-methyl-1H-1,2,4-triazole-3-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3S/c1-2-4-3(7)6-5-2/h1H3,(H2,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZCWDMJTKYHCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NN1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Comparison of Synthetic Methods for 5-Methyl-1H-1,2,4-Triazole-3-Thiol

MethodReagentsConditionsYield (%)Purity (%)Scalability
Acyl Hydrazide CyclizationEthanol, NaOAcReflux, 4–6 h72–88>95High
Microwave IrradiationKOH, CS₂300–500 W, 2–5 min70–85>90Moderate
Acid-Catalyzed CyclizationH₂SO₄, NH₃0–25°C, 40 min80–88>93High
Hydrazine Ring ClosureNH₂NH₂, HClReflux, 3–5 h65–78>90High

Key Findings :

  • Acyl hydrazide cyclization offers the highest yields and scalability, making it preferred for industrial applications.

  • Microwave methods excel in speed but require specialized equipment.

  • Acid-catalyzed routes demand stringent temperature control but achieve excellent purity .

Chemical Reactions Analysis

Alkylation Reactions

The thiol group undergoes S-alkylation with alkyl halides or esters to form S-substituted derivatives. For example:

  • Reaction with ethyl bromoacetate in dimethylformamide (DMF) and triethylamine yields ethyl [(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate .

  • Similar reactions with chloroacetophenone produce derivatives with enhanced biological activity .

Reagents and Conditions:

ReagentSolventCatalyst/ConditionsProductYieldSource
Ethyl bromoacetateDMFTriethylamine, RTEthyl thioether derivative80%
ChloroacetophenoneEthanolReflux, 6 hS-Arylalkylated triazole75%

Coordination Chemistry

The compound forms stable complexes with transition metals, leveraging its sulfur and nitrogen donor atoms:

  • Cadmium(II) complexes : Reacts with Cd(NO₃)₂ to form luminescent polymeric structures .

  • Mercury(II) complexes : Forms dimeric complexes (e.g., [Hg(5-MTT)₂]₂) with distinct electrochemical properties .

Metal Complexation Data:

Metal SaltStoichiometryStructure TypeApplicationSource
Cd(NO₃)₂1:2 (M:L)Luminescent polymerMaterials science
HgCl₂1:2 (M:L)Dimeric complexAnticorrosive coatings

Oxidation Reactions

The thiol group oxidizes to disulfides under mild conditions:

  • Air oxidation in aqueous alkaline solutions forms bis(5-methyl-1H-1,2,4-triazol-3-yl) disulfide .

  • Controlled oxidation with H₂O₂ produces sulfonic acid derivatives .

Oxidation Pathways:

Oxidizing AgentConditionsProductYieldSource
O₂ (air)NaOH, RT, 24 hDisulfide65%
H₂O₂Acetic acid, 60°CSulfonic acid derivative50%

Cyclization and Heterocycle Formation

The triazole-thiol scaffold participates in cyclization reactions to form fused heterocycles:

  • Reaction with arylidene malononitrile in the presence of sulfamic acid yields 5-substituted phenyl-1,2,4-triazole-3-thiones (85–92% yield) .

  • Treatment with trimethylsilyl isothiocyanate forms substituted triazole-thione derivatives .

Key Cyclization Examples:

SubstrateReagent/ConditionsProductYieldSource
Arylidene malononitrileSulfamic acid, reflux, 8 h5-Aryl-1,2,4-triazole-3-thiones89%
Trimethylsilyl isothiocyanateCH₃CN, 80°C, 12 hSilylated triazole-thione derivatives78%

Reactions with Isothiocyanates

The compound reacts with aryl isothiocyanates to form thiosemicarbazides, which cyclize into 1,3,4-thiadiazoles or 1,2,4-triazole-thiol derivatives:

  • Reaction with 4-fluorophenyl isothiocyanate in ethanol produces thiosemicarbazide intermediates , which cyclize under acidic conditions to 1,3,4-thiadiazoles (70–85% yield) .

Reaction Scheme:

  • Step 1 : Formation of thiosemicarbazide (ethanol, reflux, 6 h).

  • Step 2 : Cyclization with H₂SO₄ or NaOH to yield thiadiazoles or triazole-thiols .

Nucleophilic Substitution

The sulfur atom acts as a nucleophile in substitution reactions:

  • Reaction with benzyl chloride in basic media forms S-benzyl derivatives .

  • Substitution with propargyl bromide yields terminal alkyne-functionalized triazoles .

Substitution Examples:

ElectrophileConditionsProductYieldSource
Benzyl chlorideK₂CO₃, DMF, 80°CS-Benzyl derivative82%
Propargyl bromideNaOH, H₂O, RTPropargyl thioether68%

Acid/Base-Mediated Tautomerism

The compound exhibits tautomerism between thiol and thione forms, influenced by pH:

  • In acidic conditions, the thione tautomer predominates.

  • In basic media, the thiolate anion forms, enhancing reactivity toward electrophiles .

Tautomeric Equilibrium Data:

pHDominant FormKey Functional GroupSource
<5Thione (C=S)NN-C=S
>9Thiolate (S⁻)NN-S⁻

Scientific Research Applications

Coordination Chemistry

MTT serves as a ligand in coordination chemistry to form metal complexes with distinct properties. It can complex with various metal ions, including cadmium, leading to the development of luminescent materials. These complexes have been studied for their potential applications in photonic devices and sensors .

Medicinal Chemistry

Research has demonstrated that derivatives of MTT exhibit significant biological activities:

  • Antimicrobial Activity : MTT derivatives have shown effectiveness against various bacterial strains, making them potential candidates for antibiotic development. Studies indicate that modifications at the triazole ring enhance antimicrobial efficacy .
  • Anticancer Properties : MTT and its derivatives have been explored for their anticancer activities. They can inhibit cancer cell proliferation and induce apoptosis in certain cancer types .
  • Antioxidant Activity : MTT compounds have been evaluated for their antioxidant properties using methods like DPPH radical scavenging assays. Many derivatives display significant antioxidant activity, which is crucial for combating oxidative stress-related diseases .

Industrial Applications

In industrial contexts, MTT is utilized as:

  • Corrosion Inhibitor : Its thiol group facilitates the formation of protective layers on metal surfaces, reducing corrosion rates.
  • Luminescent Materials : MTT-based metal complexes are being developed for use in LED technologies and other optoelectronic applications due to their luminescent properties .

Comparative Analysis of Related Compounds

To better understand the unique attributes of MTT, a comparison with similar compounds is beneficial:

CompoundStructure FeaturesNotable Applications
3-Mercapto-1,2,4-triazoleThiol group at position 3Antimicrobial agents
4-Methyl-4H-1,2,4-triazole-3-thiolMethyl group at position 4Coordination chemistry
2-MercaptoimidazoleImidazole ringAntifungal applications
2-MercaptobenzimidazoleBenzimidazole ringAntimicrobial agents

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of various MTT derivatives against resistant bacterial strains. Results indicated that specific modifications at the methyl or thiol groups significantly enhanced antibacterial activity compared to standard antibiotics .

Case Study 2: Anticancer Activity

Another research project focused on synthesizing hybrid molecules combining MTT with other heterocycles to evaluate their anticancer potential. The findings revealed that these hybrids exhibited superior cytotoxicity against breast cancer cells compared to unmodified MTT .

Mechanism of Action

The mechanism of action of 5-methyl-1H-1,2,4-triazole-3-thiol involves its ability to bind to various molecular targets through its thiol and triazole groups. The thiol group can form covalent bonds with metal ions, while the triazole ring can participate in hydrogen bonding and π-π interactions with biological molecules . These interactions enable the compound to modulate the activity of enzymes and receptors, leading to its diverse biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 5-methyl-1H-1,2,4-triazole-3-thiol are influenced by substituents on the triazole ring. Below is a comparative analysis with structurally analogous triazole-thiol derivatives:

Structural Analogues and Their Properties

Compound Name Substituents Key Properties/Applications Reference(s)
This compound -CH₃ (C5), -SH (C3) Moderate antioxidant activity; precursor for antimicrobial and coordination complexes
Yucasin -C₆H₄Cl (C5), -SH (C3) Inhibits auxin biosynthesis in plants by targeting YUC flavin monooxygenases
4,5-Diphenyl-1,2,4-triazole-3-thiol -C₆H₅ (C4, C5), -SH (C3) Anticoccidial activity against Eimeria stiedae; inhibits α-glucosidase activity in rabbits
5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol -C₅H₄N (C5), -SH (C3) Ligand for Zn(II) coordination frameworks; melting point 308–313°C
4-Amino-5-phenyl-4H-triazole-3-thiol -NH₂ (C4), -C₆H₅ (C5), -SH (C3) High antioxidant capacity via DPPH/ABTS assays; electron-donating groups enhance activity

Physicochemical Properties

Property This compound 5-(4-Pyridyl)-triazole-3-thiol 4,5-Diphenyl-triazole-3-thiol
Melting Point (°C) 195–200 (decomposes) 308–313 240–245
Solubility Soluble in DMSO, pyridine Insoluble in water; soluble in pyridine Low aqueous solubility
Spectral Data IR: ν(S-H) 2550 cm⁻¹; ¹H NMR: δ 2.4 (s, CH₃) LC-MS: m/z 195 [M+H]⁺ ¹H NMR: δ 7.3–7.5 (aromatic)

Key Research Findings

Electron-Donating vs. Electron-withdrawing groups (e.g., -Cl in Yucasin) improve enzyme inhibition but reduce radical scavenging capacity .

Structure-Activity Relationships :

  • Aromatic substituents (e.g., phenyl, pyridyl) increase lipophilicity and antimicrobial potency .
  • Methyl groups improve metabolic stability but may reduce binding affinity to metal ions in coordination complexes .

Q & A

Q. What strategies mitigate thiol oxidation during storage and handling?

  • Methodology :
  • Inert atmosphere : Store under argon or nitrogen .
  • Antioxidants : Add 1% BHT to stock solutions.
  • Lyophilization : Stabilize as a lyophilized powder for long-term storage (-80°C) .

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